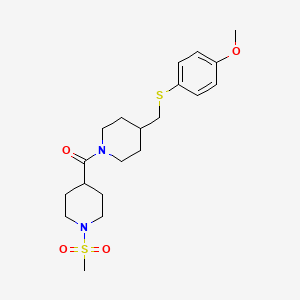

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Description

BenchChem offers high-quality (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O4S2/c1-26-18-3-5-19(6-4-18)27-15-16-7-11-21(12-8-16)20(23)17-9-13-22(14-10-17)28(2,24)25/h3-6,16-17H,7-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJMVALYKHCLRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule with potential biological applications, particularly in pharmacology. Its structure features a piperidine ring, thioether linkage, and various functional groups that may influence its biological activity. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 425.6 g/mol. The compound's structure includes:

- A piperidine ring which is known for its role in various biological activities.

- A thioether linkage that may enhance lipophilicity and bioavailability.

- A methoxyphenyl group , which can influence receptor interactions.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in the following areas:

-

Antitumor Activity

- Research has shown that compounds with similar structural motifs can inhibit tumor cell proliferation and induce apoptosis. For example, related piperidine derivatives have demonstrated efficacy against various cancer cell lines through mechanisms involving oxidative stress and apoptosis pathways .

- The compound's ability to interact with specific cellular targets suggests it may modulate pathways involved in tumor growth and survival.

-

Neuropharmacological Effects

- The presence of piperidine rings in similar compounds has been linked to neuroactive properties, including analgesic and anxiolytic effects. Further studies are needed to elucidate whether this compound can influence neurotransmitter systems or exhibit neuroprotective properties.

-

Antimicrobial Properties

- Certain derivatives of piperidine have shown promise as antimicrobial agents. The thioether group may enhance the compound's ability to penetrate bacterial membranes, potentially leading to increased antibacterial activity.

Understanding the mechanisms through which (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone exerts its effects is critical for developing it as a therapeutic agent:

- Receptor Interactions : The structural features suggest potential interactions with G-protein coupled receptors (GPCRs), which are pivotal in many signaling pathways.

- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to ferroptosis, a form of regulated cell death .

Case Study 1: Antitumor Activity

A study investigating related piperidine derivatives reported that these compounds inhibited tumor cell proliferation by inducing apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins. The research highlighted the importance of the methoxy group in enhancing cytotoxicity against cancer cells .

Case Study 2: Neuropharmacological Effects

In another study, piperidine-based compounds were tested for their effects on anxiety-like behaviors in rodent models. Results indicated that these compounds reduced anxiety levels significantly compared to controls, suggesting potential therapeutic applications in treating anxiety disorders .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (4-Methoxyphenyl)thio-piperidine | Contains thioether and piperidine | Antitumor, Neuroactive |

| 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide | Sulfonamide derivative | Antitumor |

| Thioether derivatives | General class with sulfur linkages | Varies widely; often antimicrobial |

Q & A

Q. Methodological Answer :

-

Comparative Analogs : Synthesize derivatives with variations in the methoxy, thioether, or sulfonyl groups. For example:

Derivative Modification Biological Activity A Methoxy → Ethoxy Reduced potency in target assays B Thioether → Sulfoxide Altered pharmacokinetics C Methylsulfonyl → Tosyl Improved solubility (Derived from structural analogs in ) -

Assays : Test analogs in in vitro binding (e.g., SPR for affinity) and in vivo metabolic stability studies .

Basic: How should researchers resolve contradictions in elemental analysis data?

Methodological Answer :

Discrepancies in C/H/N ratios (e.g., calculated vs. observed values) may arise from residual solvents or incomplete drying.

- Cross-Validation : Combine elemental analysis with:

- TGA (Thermogravimetric Analysis) : Detect solvent residues .

- Karl Fischer Titration : Quantify water content .

- Repurification : Use column chromatography (hexane/EtOAc gradients) to isolate pure fractions .

Advanced: Which computational methods predict binding interactions with biological targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptor active sites (e.g., piperidine sulfonyl group binding to hydrophobic pockets) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- QM/MM : Calculate electronic interactions (e.g., sulfonyl group’s electron-withdrawing effects) using Gaussian .

Advanced: How do functional groups influence chemical stability during storage?

Q. Methodological Answer :

-

Reactivity Table :

Functional Group Oxidation Risk Hydrolysis Risk Thioether Moderate Low (pH < 7) Sulfonyl Low High (pH > 9) Methoxy None None (Derived from ) -

Stability Testing :

- Store at -20°C under argon; monitor degradation via HPLC every 3 months .

Basic: What in vitro and in vivo models are suitable for assessing biological efficacy?

Q. Methodological Answer :

- In Vitro :

- Enzyme Inhibition Assays : Measure IC against target enzymes (e.g., kinases) .

- CYP450 Metabolism : Use liver microsomes to predict metabolic stability .

- In Vivo :

- Pharmacokinetics : Administer IV/PO in rodent models; quantify plasma levels via LC-MS .

- Toxicity : Assess hepatotoxicity using ALT/AST biomarkers .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Q. Methodological Answer :

- Process Parameters :

- Catalysts : Use Pd(OAc)/Xantphos for Suzuki couplings (yield >80%) .

- Solvents : DMF or acetonitrile for polar intermediates; switch to toluene for non-polar steps .

- Continuous Flow Reactors : Improve scalability and reduce byproducts (e.g., thioether formation at 60°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.